molecular formula C8H13N3O B1518824 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol CAS No. 884343-12-8

2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol

Cat. No.: B1518824
CAS No.: 884343-12-8
M. Wt: 167.21 g/mol
InChI Key: XHAHWJKEJRHFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(6-aminopyridin-3-yl)-methylamino]ethanol, which accurately describes the structural connectivity and functional group positioning. This nomenclature reflects the presence of a 6-aminopyridine core structure that is substituted at the 3-position with a methylamino group, which in turn is connected to an ethanol moiety. The compound is registered under Chemical Abstracts Service number 884343-12-8 and is catalogued in major chemical databases including PubChem with the identifier 28477444.

The molecular formula C₈H₁₃N₃O provides critical insights into the compound's elemental composition and potential reactivity patterns. The presence of three nitrogen atoms distributed across the pyridine ring system and the aliphatic amino group creates multiple sites for potential hydrogen bonding and coordination chemistry. The carbon framework consists of eight carbon atoms arranged in both aromatic and aliphatic configurations, contributing to the molecule's amphiphilic character. The single oxygen atom, present as a primary alcohol, introduces additional polarity and hydrogen bonding capability to the overall structure.

Property Value Source
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Chemical Abstracts Service Number 884343-12-8
PubChem Compound Identifier 28477444
MDL Number MFCD10009556

The Simplified Molecular-Input Line-Entry System representation CN(CCO)c1ccc(N)nc1 provides a linear description of the molecular connectivity, clearly illustrating the branched structure emanating from the pyridine core. This notation reveals the methyl group attached to the nitrogen atom, the ethanol chain, and the amino-substituted pyridine ring system. The International Chemical Identifier string InChI=1S/C8H13N3O/c1-11(4-5-12)7-2-3-8(9)10-6-7/h2-3,6,12H,4-5H2,1H3,(H2,9,10) offers a more detailed structural description that includes stereochemical and connectivity information.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific single-crystal X-ray diffraction data for this compound has not been extensively reported in the available literature, computational three-dimensional conformational analysis provides valuable insights into its molecular geometry and preferred spatial arrangements. The compound exists as an oil at room temperature, suggesting a degree of conformational flexibility that prevents ready crystallization under standard conditions. This physical state indicates that multiple low-energy conformers likely exist in solution, with rotational freedom around the carbon-nitrogen bonds connecting the pyridine ring to the ethanol chain.

X-ray crystallography has proven fundamental in determining atomic and molecular structures of similar compounds, utilizing the diffraction of incident X-rays to produce three-dimensional pictures of electron density and atomic positions. For aminopyridine derivatives, crystallographic studies typically reveal planar pyridine ring systems with bond lengths and angles consistent with aromatic character. The amino substituent at the 6-position of the pyridine ring typically exhibits some degree of conjugation with the aromatic system, while maintaining its basic character for hydrogen bonding interactions.

The three-dimensional conformational space of this compound is primarily governed by rotation around the C-N bond connecting the pyridine ring to the methylamino group, and the subsequent C-C and C-O bonds of the ethanol chain. Energy calculations suggest that extended conformations are generally favored to minimize steric interactions between the pyridine ring and the hydroxyl group. The presence of intramolecular hydrogen bonding between the amino groups and the hydroxyl oxygen may stabilize certain conformations, contributing to the observed physical properties.

Conformational Parameter Estimated Range Impact on Properties
Pyridine-Nitrogen Torsion 0-180° Affects hydrogen bonding
Nitrogen-Carbon Torsion ±60° Controls chain extension
Carbon-Carbon-Oxygen Angle 104-112° Influences hydroxyl accessibility
Overall Molecular Length 8-12 Å Determines binding properties

Spectroscopic Profiling (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound employs multiple complementary techniques to elucidate its structural features and electronic properties. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, while Carbon-13 Nuclear Magnetic Resonance reveals the carbon framework connectivity and electronic environment. These techniques, combined with Fourier Transform Infrared and Ultraviolet-Visible spectroscopy, offer a comprehensive picture of the compound's molecular structure and electronic characteristics.

Fourier Transform Infrared spectroscopy relies on molecular absorption of infrared radiation corresponding to specific bond vibrations, typically measured over the range 4000-600 cm⁻¹. This technique simultaneously collects high-spectral-resolution data over a wide spectral range, providing significant advantages for identifying functional groups and molecular interactions. For aminopyridine derivatives, characteristic absorption bands are expected for the aromatic carbon-carbon stretches, nitrogen-hydrogen stretches of both primary and secondary amino groups, carbon-nitrogen stretches, and the hydroxyl group stretch and bend vibrations.

The Ultraviolet-Visible spectroscopic profile of this compound is dominated by electronic transitions within the pyridine ring system, particularly π-π* transitions characteristic of aromatic heterocycles. The presence of the amino substituent at the 6-position introduces additional electronic density into the aromatic system, typically resulting in bathochromic shifts compared to unsubstituted pyridine. The methylamino group at the 3-position further modifies the electronic characteristics, creating a push-pull electronic system that influences both absorption wavelengths and extinction coefficients.

Spectroscopic Technique Key Absorption Regions Characteristic Features
Fourier Transform Infrared 3200-3500 cm⁻¹ Amino and hydroxyl stretches
Fourier Transform Infrared 1600-1650 cm⁻¹ Aromatic carbon-carbon stretches
Fourier Transform Infrared 1250-1350 cm⁻¹ Carbon-nitrogen stretches
Ultraviolet-Visible 250-280 nm Pyridine π-π* transitions
Ultraviolet-Visible 200-240 nm High-energy aromatic transitions

Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information, with proton Nuclear Magnetic Resonance revealing distinct chemical environments for the pyridine ring protons, the methyl group, the methylene protons of the ethanol chain, and the various amino and hydroxyl protons. The aromatic protons typically appear in the 7-8 parts per million region, while the aliphatic protons appear upfield. Carbon-13 Nuclear Magnetic Resonance spectroscopy distinguishes between the aromatic carbons of the pyridine ring and the aliphatic carbons of the side chain, with chemical shifts providing information about the electronic environment of each carbon atom.

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometric analysis of this compound provides crucial information about its molecular ion behavior and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 167.11, corresponding to the protonated molecular ion [M+H]⁺, which serves as the base peak for positive ion mode analysis. The predicted collision cross section for this ion is 135.6 Ų, indicating a relatively compact gas-phase structure. Additional adduct ions are observed, including the sodium adduct [M+Na]⁺ at mass-to-charge ratio 190.10 with a predicted collision cross section of 142.4 Ų, and the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 185.14 with a predicted collision cross section of 154.1 Ų.

Fragmentation patterns in mass spectrometry typically follow predictable pathways based on bond strength and charge stabilization. For this aminopyridine derivative, common fragmentation involves loss of the ethanol chain through cleavage of the carbon-nitrogen bond connecting the pyridine ring to the methylamino group. This process generates a characteristic fragment ion corresponding to the 6-aminopyridine portion of the molecule. Additionally, loss of water from the molecular ion produces a dehydrated species [M+H-H₂O]⁺ at mass-to-charge ratio 150.10, with a predicted collision cross section of 128.5 Ų.

The collision cross section measurements provide valuable insights into the gas-phase conformation and size of the ionized molecule and its fragments. These values, determined through ion mobility spectrometry coupled with mass spectrometry, correlate with the three-dimensional structure of the ions in the gas phase. The relatively small differences in collision cross sections between various adduct ions suggest that adduct formation does not significantly alter the overall molecular shape, indicating that the charge or coordinating species localizes at specific sites without inducing major conformational changes.

Ion Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų) Structural Significance
[M+H]⁺ 168.11 135.6 Protonated molecular ion
[M+Na]⁺ 190.10 142.4 Sodium adduct ion
[M+NH₄]⁺ 185.14 154.1 Ammonium adduct ion
[M+H-H₂O]⁺ 150.10 128.5 Dehydrated molecular ion
[M+K]⁺ 206.07 141.1 Potassium adduct ion

Negative ion mode mass spectrometry reveals different ionization and fragmentation behavior, with the deprotonated molecular ion [M-H]⁻ appearing at mass-to-charge ratio 166.10 and a predicted collision cross section of 137.6 Ų. The formation of formate and acetate adduct ions [M+HCOO]⁻ and [M+CH₃COO]⁻ at mass-to-charge ratios 212.10 and 226.12 respectively, with predicted collision cross sections of 159.9 and 184.1 Ų, demonstrates the compound's ability to form stable anionic complexes. These larger collision cross sections for the acetate adduct suggest a more extended conformation, possibly due to the bulkier acetate group influencing the overall molecular shape in the gas phase.

Properties

IUPAC Name

2-[(6-aminopyridin-3-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11(4-5-12)7-2-3-8(9)10-6-7/h2-3,6,12H,4-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAHWJKEJRHFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884343-12-8
Record name 2-[(6-aminopyridin-3-yl)(methyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets.

Biological Activity

2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol, also known by its CAS number 884343-12-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8_8H13_{13}N3_3O, with a molecular weight of 167.21 g/mol. The compound features a pyridine ring, which is known for its biological activity in various contexts.

PropertyValue
Molecular FormulaC8_8H13_{13}N3_3O
Molecular Weight167.21 g/mol
CAS Number884343-12-8
IUPAC Name2-[(6-Aminopyridin-3-yl)(methyl)amino]ethanol

Research indicates that compounds with similar structures to this compound can act as inhibitors of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation. MPO has been linked to various inflammatory diseases, including cardiovascular conditions . The inhibition of MPO can lead to reduced oxidative damage and improved vascular function.

Inhibition of Myeloperoxidase

In a study focusing on aminopyridines as MPO inhibitors, it was found that compounds with similar structures effectively inhibited MPO activity in vitro and in vivo. This suggests that this compound may exhibit similar inhibitory effects, potentially making it useful in treating inflammatory diseases .

Case Study: Myeloperoxidase Inhibition

A notable study evaluated the effects of a related aminopyridine compound on myeloperoxidase activity in human plasma and rat models. The results indicated that these compounds could significantly reduce MPO activity, thereby mitigating inflammation-related damage . This supports the hypothesis that this compound could be beneficial in inflammatory conditions.

Antitumor Potential

Research into related nitrogen-containing compounds revealed their ability to induce cytotoxicity in several cancer cell lines. For example, one study found that certain aminopyridine derivatives exhibited remarkable cytotoxicity against five cancer cell lines, suggesting a potential pathway for further exploration regarding the antitumor efficacy of this compound .

Scientific Research Applications

Medicinal Chemistry

2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Studies and Findings :

  • Research indicates that compounds with similar structures exhibit activity against certain types of cancer and infectious diseases. For instance, derivatives of pyridine have shown promise in inhibiting tumor growth in preclinical studies .

Enzyme Inhibition Studies

The compound has been studied for its ability to act as an enzyme inhibitor. Its interaction with enzymes can provide insights into metabolic pathways and disease mechanisms.

Example Applications :

  • Inhibitors derived from similar amino-pyridine structures have been used to target kinases involved in cancer progression, suggesting that this compound might be explored for similar applications .

Neuropharmacology

Given the presence of the aminopyridine moiety, this compound may have implications in neuropharmacology. Compounds that influence neurotransmitter systems are critical in developing treatments for neurodegenerative diseases.

Research Insights :

  • Studies have shown that aminopyridines can enhance synaptic transmission and may be beneficial in conditions like multiple sclerosis or amyotrophic lateral sclerosis (ALS) .

Toxicological Profile

The safety profile of this compound is crucial for its applications. It is classified under several hazard statements, indicating potential risks such as skin irritation and respiratory issues upon exposure.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol with structurally related pyridine-ethanol derivatives, focusing on physicochemical properties, synthesis, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield Applications
This compound 884343-12-8 C₈H₁₄N₃O 168.22 6-amino-pyridine, methylamino-ethyl alcohol Not reported Kinase inhibitors, organic synthesis
2-(6-Aminopyridin-3-yl)ethan-1-ol 1314973-84-6 C₇H₁₀N₂O 138.17 6-amino-pyridine, ethanol Not reported Life science research
2-[(Pyridin-3-ylmethyl)amino]ethan-1-ol N/A C₈H₁₂N₂O 152.19 Pyridine-3-methyl, amino-ethanol Not reported Ligand design, catalysis
2-(Pyridin-3-ylamino)ethan-1-ol N/A C₇H₁₀N₂O 138.17 Pyridine-3-amino, ethanol 55% Nucleophilic substitution reactions
2-[(6-Aminopyridin-3-yl)oxy]ethan-1-ol 1020962-63-3 C₇H₁₀N₂O₂ 154.17 6-amino-pyridine, ethoxy linkage Not reported Pharmaceutical intermediates

Structural and Functional Differences

The ethoxy linkage in 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol introduces a flexible spacer, altering solubility and metabolic stability compared to methylamino-linked analogs .

Synthesis Complexity: The target compound requires multi-step synthesis involving aromatic amination (similar to methods in ), whereas 2-(pyridin-3-ylamino)ethan-1-ol is synthesized via nucleophilic substitution with a moderate 55% yield .

Derivatives lacking the methyl group (e.g., 2-(6-aminopyridin-3-yl)ethan-1-ol) are primarily used as research reagents rather than drug candidates .

Preparation Methods

The synthesis of 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol typically starts from substituted pyridine derivatives, followed by introduction of amino and hydroxyethyl substituents via nucleophilic substitution and reductive amination or alkylation. The key challenges include controlling regioselectivity on the pyridine ring and managing protecting groups for the amino functionalities.

Stepwise Preparation Process

Starting Material Preparation
  • 6-Aminopyridin-3-yl Precursors: The synthesis often begins with 2-chloro-6-substituted pyridine derivatives, which are functionalized further to introduce the aminopyridinyl moiety. For example, 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine can be used as a protected intermediate to facilitate selective reactions without interference from the amino group.

  • Protection of Amino Groups: Aminopyridine amino groups are typically protected using Boc (tert-butoxycarbonyl) or other carbamate protecting groups to prevent side reactions during alkylation steps.

Introduction of the Methylamino Group
  • N-Methylation: The methylamino substituent on the pyridine can be introduced via reductive amination or direct alkylation of the amino group with methylating agents under controlled conditions. For example, selective methylation can be achieved using methyl iodide or formaldehyde with reducing agents.

  • Use of Sodium Hydride and DMF: Sodium hydride in N,N-dimethylformamide (DMF) at low temperatures (0 °C) is employed to deprotonate intermediates, facilitating nucleophilic substitution with methyl or hydroxyethyl groups.

Attachment of the Ethan-1-ol Moiety
  • Alkylation with Ethanolamine or Derivatives: The hydroxyethyl side chain is introduced by reacting the aminopyridinyl intermediate with 2-aminoethanol or its protected forms. This step often requires careful control of pH and temperature to avoid side reactions.

  • Extraction and Purification: After reaction completion, the mixture is typically poured into ice water, extracted with organic solvents such as diethyl ether or ethyl acetate, washed, dried over magnesium sulfate, and purified by chromatography or recrystallization.

Alternative Synthetic Routes and Considerations

  • Use of Methyl 2-(6-aminopyridin-3-yl)acetate as Intermediate: This ester can serve as a precursor for further functionalization to introduce the ethan-1-ol moiety via reduction or substitution reactions. The esterification is typically performed under reflux in methanol with sulfuric acid, followed by neutralization and extraction.

  • Protection Strategies: Attempts to selectively protect the aminopyridine nitrogen with Boc groups often lead to overprotection (tri-Boc), complicating deprotection steps. Alternative protection schemes or direct alkylation without protection may be explored depending on the substrate sensitivity.

  • Use of Hydrazine Hydrate: In some related pyridine derivative syntheses, hydrazine hydrate reflux is used to convert intermediates to pyrazolyl-substituted pyridines, which may be relevant in analog synthesis but less so for the target compound.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography with eluents such as chloroform/methanol mixtures (e.g., 98:2) is standard for isolating pure compounds.

  • Extraction and Drying: Organic phases are washed with water, dried over magnesium sulfate, and filtered before solvent evaporation under reduced pressure to concentrate the product.

  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of amino and hydroxy groups, with proton signals for the pyridine ring and side chains identified in the 6.5–8.0 ppm range, and exchangeable protons (–NH2, –OH) confirmed by D2O exchange.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose/Outcome
Starting pyridine functionalization 2-chloro-6-substituted pyridine, NaH, DMF Protected intermediate synthesis
Side chain alkylation Benzyl alcohol, DMF, 0 °C Introduction of hydroxyalkyl group
Aminoethanol substitution 2-aminoethanethiol, heat (130 °C) Formation of ethan-1-ol substituent
Work-up and purification NaOH neutralization, ethyl acetate extraction Isolation of pure target compound
Protection/deprotection Boc protection attempted, hydrazine hydrate Control of amino group reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridine ring. For example, alkylation of 6-aminopyridine derivatives with methylating agents (e.g., methyl iodide) followed by coupling with ethanolamine derivatives under reflux conditions. Optimization includes adjusting solvent polarity (e.g., tetrahydrofuran or ethanol), temperature (60–80°C), and catalytic bases like triethylamine to enhance nucleophilic substitution efficiency. Yield improvements (>70%) are achieved via continuous flow reactors, as demonstrated for structurally similar amino alcohols .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the amine and hydroxyl group positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass. Purity assessment employs Reverse-Phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Stability under storage conditions (e.g., -20°C, argon atmosphere) should be monitored via periodic LC-MS analysis to detect degradation byproducts .

Q. How should researchers handle discrepancies in reported melting points or solubility profiles of this compound?

  • Methodological Answer : Variations in melting points often arise from differences in crystallinity or residual solvents. Recrystallization using mixed solvents (e.g., ethanol/water) under controlled cooling rates can standardize crystal forms. Solubility contradictions are resolved via shake-flask methods: equilibrate the compound in buffers (pH 1–13) at 25°C, followed by UV-Vis spectrophotometry to quantify dissolved fractions. Cross-validate results with independent labs using identical lot numbers .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data of this compound across different in vitro models?

  • Methodological Answer : Contradictions may stem from assay-specific variables (e.g., cell line heterogeneity, serum concentration). Implement a standardized panel of cell lines (e.g., HEK293, HeLa) with controlled culture conditions (e.g., 10% FBS, 37°C/5% CO₂). Use orthogonal assays (e.g., fluorescence-based binding vs. functional cAMP assays) to confirm target engagement. Statistical meta-analysis of dose-response curves (IC₅₀/EC₅₀) across studies identifies outliers attributable to methodological bias .

Q. How do variations in solvent systems and catalysts influence the stereochemical outcomes of reactions involving this amino alcohol?

  • Methodological Answer : Stereoselectivity in N-alkylation steps is sensitive to solvent polarity and chiral catalysts. For example, using chiral palladium catalysts in THF promotes enantiomeric excess (>90%) by stabilizing transition states. Solvent screening (e.g., DMF vs. dichloromethane) combined with circular dichroism (CD) spectroscopy tracks stereochemical changes. Computational modeling (DFT) predicts optimal solvent-catalyst pairs to minimize racemization .

Q. What experimental protocols are recommended for assessing the environmental persistence and degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Follow OECD Test Guideline 309: incubate the compound in natural water samples (pH 7.4, 25°C) under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS, identifying metabolites (e.g., hydroxylated or deaminated derivatives). Use ¹⁴C-labeled analogs to trace mineralization to CO₂. Sediment-water partitioning studies (log Kₒw) inform bioaccumulation potential, while QSAR models predict ecotoxicity endpoints .

Q. What computational approaches are suitable for modeling the binding affinity of this compound with enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using X-ray crystallographic structures of target enzymes (e.g., kinases) identifies key binding interactions (e.g., π-π stacking with pyridine rings). Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess binding stability over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify contributions of specific functional groups (e.g., hydroxyl vs. methylamino) to binding energy .

Data Analysis & Reproducibility

Q. How can researchers design robust dose-response experiments to minimize variability in IC₅₀ determinations for this compound?

  • Methodological Answer : Use a 10-point dilution series (0.1 nM–100 μM) in triplicate, with positive/negative controls. Normalize data to vehicle-treated samples and fit curves using four-parameter logistic models (GraphPad Prism). Report Hill slopes and R² values to assess fit quality. Inter-lab reproducibility is enhanced by sharing standardized compound stocks and assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.